Curculigoside C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Curculigoside C is a natural phenolic glycoside compound isolated from the rhizomes of Curculigo orchioides, a plant belonging to the Hypoxidaceae family. This compound has garnered significant attention due to its potent antioxidant and neuroprotective properties . This compound is known for its ability to mitigate oxidative stress and protect neuronal cells, making it a promising candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Curculigoside C can be synthesized through various chemical routes. One common method involves the extraction of the compound from the rhizomes of Curculigo orchioides using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Curculigo orchioides rhizomes. The process includes drying the rhizomes, grinding them into a fine powder, and then using solvent extraction methods to obtain the crude extract. This extract is further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Curculigoside C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield different phenolic derivatives .

Scientific Research Applications

Anti-Inflammatory Effects

Curculigoside C has demonstrated significant anti-inflammatory properties, particularly in models of arthritis. A study indicated that this compound effectively inhibited paw swelling and reduced arthritis scores in collagen-induced arthritic rats. It also decreased serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, suggesting its potential as a therapeutic agent for rheumatoid arthritis. The underlying mechanism appears to involve modulation of the JAK/STAT/NF-κB signaling pathway .

Osteogenic Activity

Recent research has highlighted the role of this compound in enhancing osteogenesis. In human amniotic fluid stem cells, this compound stimulated alkaline phosphatase activity and calcium deposition during osteogenic differentiation. It was found to increase the ratio of osteoprotegerin to RANKL, indicating inhibition of osteoclastogenesis. Furthermore, the Wnt/β-catenin signaling pathway was activated, supporting its application in treating bone disorders .

Antioxidant Properties

This compound exhibits strong antioxidant activity. Studies have shown that it possesses significant free radical scavenging capabilities comparable to well-known antioxidants like vitamin C. In particular, this compound demonstrated superior antioxidant effects when tested against various oxidative stress models, including hydrogen peroxide-induced cell death in neuronal cells .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in several studies. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis by modulating apoptotic pathways and reducing the expression of pro-apoptotic proteins such as cytochrome c and cleaved caspases . This suggests its potential application in neurodegenerative diseases.

Cardiovascular Protection

This compound has also been studied for its protective effects against ischemia-reperfusion injury in cardiac tissues. It mitigated myocardial apoptosis and reduced infarct size by activating the Nrf2/HO-1 pathway, which is crucial for combating oxidative stress and inflammation during cardiovascular events .

Data Summary Table

Mechanism of Action

Curculigoside C exerts its effects through several molecular mechanisms:

Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes and downregulating pro-oxidant enzymes.

Neuroprotection: It protects neuronal cells by inhibiting apoptosis and promoting cell survival pathways.

Anti-inflammatory Effects: This compound modulates inflammatory responses by inhibiting key inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Curculigoside C is part of a family of phenolic glycosides, including Curculigoside A, Curculigoside B, and Curculigoside G. Compared to these compounds, this compound has shown superior antioxidant and neuroprotective effects . The unique hydroxyl group at the C-3’ position of this compound contributes to its enhanced biological activity .

List of Similar Compounds

- Curculigoside A

- Curculigoside B

- Curculigoside G

- Orcinoside H

This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Biological Activity

Curculigoside C (CC) is a phenolic glucoside derived from the rhizomes of Curculigo orchioides, a plant known for its medicinal properties. This compound has garnered attention for its diverse biological activities, particularly its antioxidant and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological functions. The presence of hydroxyl groups enhances its antioxidant capacity, allowing it to scavenge free radicals effectively. The structure-activity relationship indicates that the hydroxyl group at C-3′ plays a significant role in its pharmacological effects.

Antioxidant Activity

Research Findings:

- Scavenging Effects: this compound exhibits significant scavenging activity against hydroxyl radicals, outperforming its precursor, curculigoside A. In assays such as the DPPH radical scavenging test, CC demonstrated an IC50 value comparable to that of vitamin C, a well-known antioxidant .

- Mechanism of Action: The antioxidant activity is attributed to the ability of CC to donate electrons and stabilize free radicals, thus preventing oxidative damage in cells .

Data Table: Antioxidant Activity Comparison

Neuroprotective Effects

This compound has been shown to protect neuronal cells from oxidative stress-induced damage. In studies involving SH-SY5Y cells exposed to hydrogen peroxide, CC significantly reduced cell death compared to untreated controls .

Case Study: Neuroprotection in vitro

- Experimental Setup: SH-SY5Y cells were treated with varying concentrations of CC prior to exposure to H2O2.

- Results: Cell viability was assessed using MTT assays, revealing that CC treatment led to a dose-dependent increase in cell survival rates.

Anti-inflammatory Properties

Recent studies indicate that this compound possesses anti-inflammatory properties, particularly in models of arthritis. In collagen-induced arthritis (CIA) rat models, CC administration resulted in reduced paw swelling and lower serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Mechanism Insights:

- CC modulates the JAK/STAT/NF-κB signaling pathway, which is crucial in inflammatory responses. It downregulates the expression of JAK1, JAK3, and STAT3 while upregulating IκB and cytosolic NF-κB p65 .

Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that this compound has low bioavailability (approximately 2%) when administered orally in rat models. The compound undergoes extensive metabolism involving dehydration, glucosylation, and other modifications before excretion .

Metabolic Pathways:

Properties

IUPAC Name |

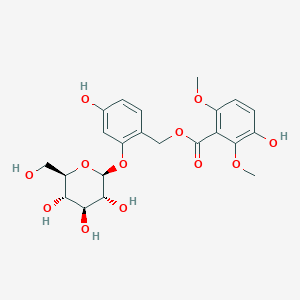

[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3/t15-,17-,18+,19-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPUSYGYNSWPGB-DRASZATQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.